molecular formula C9H4F2N2O4 B13349744 5-Cyano-4-(difluoromethyl)-2-nitrobenzoic acid

5-Cyano-4-(difluoromethyl)-2-nitrobenzoic acid

Cat. No.: B13349744
M. Wt: 242.14 g/mol
InChI Key: YUUQMLQUWYMQGM-UHFFFAOYSA-N
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Description

5-Cyano-4-(difluoromethyl)-2-nitrobenzoic acid is an organic compound with a complex structure that includes cyano, difluoromethyl, and nitro functional groups

Preparation Methods

The synthesis of 5-Cyano-4-(difluoromethyl)-2-nitrobenzoic acid typically involves multi-step organic reactions. One common synthetic route includes the nitration of a suitable benzoic acid derivative, followed by the introduction of cyano and difluoromethyl groups through various organic transformations. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of specific catalysts.

Chemical Reactions Analysis

5-Cyano-4-(difluoromethyl)-2-nitrobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-Cyano-4-(difluoromethyl)-2-nitrobenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It may be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Cyano-4-(difluoromethyl)-2-nitrobenzoic acid involves its interaction with specific molecular targets. The cyano and nitro groups can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The difluoromethyl group can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar compounds to 5-Cyano-4-(difluoromethyl)-2-nitrobenzoic acid include:

    4-Cyano-2-nitrobenzoic acid: Lacks the difluoromethyl group.

    5-Cyano-4-methyl-2-nitrobenzoic acid: Contains a methyl group instead of a difluoromethyl group.

    5-Cyano-4-(trifluoromethyl)-2-nitrobenzoic acid: Contains a trifluoromethyl group instead of a difluoromethyl group

Properties

Molecular Formula

C9H4F2N2O4

Molecular Weight

242.14 g/mol

IUPAC Name

5-cyano-4-(difluoromethyl)-2-nitrobenzoic acid

InChI

InChI=1S/C9H4F2N2O4/c10-8(11)5-2-7(13(16)17)6(9(14)15)1-4(5)3-12/h1-2,8H,(H,14,15)

InChI Key

YUUQMLQUWYMQGM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1C(=O)O)[N+](=O)[O-])C(F)F)C#N

Origin of Product

United States

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